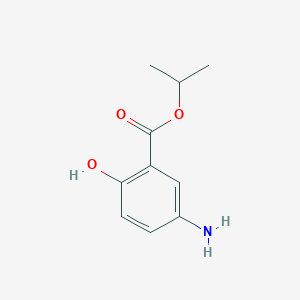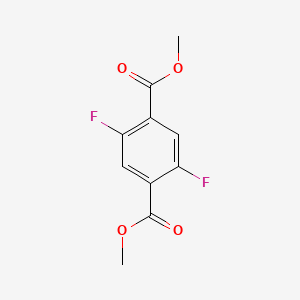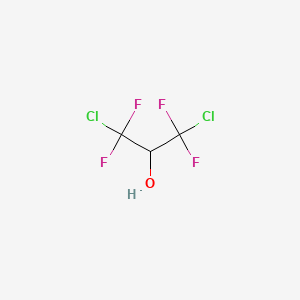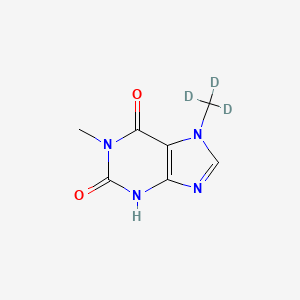![molecular formula C10H8FN3O2 B13416132 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Métodos De Preparación
The synthesis of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one typically involves the diazotization of 2-fluoroaniline followed by coupling with 3-methyl-2H-1,2-oxazol-5-one. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to optimize yield and purity.
Análisis De Reacciones Químicas
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new azo compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azo compounds have shown efficacy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one involves its interaction with molecular targets through the diazenyl group. This group can undergo reduction to form amines, which can then interact with various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar compounds to 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one include other azo compounds such as:
- 4-[(4-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- 4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- 4-[(2-bromophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one These compounds share similar structural features but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in the presence of the fluorine atom, which can affect its electronic properties and interactions in various applications.
Propiedades
Fórmula molecular |
C10H8FN3O2 |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3 |
Clave InChI |
SJNHDZJSKFHLHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)


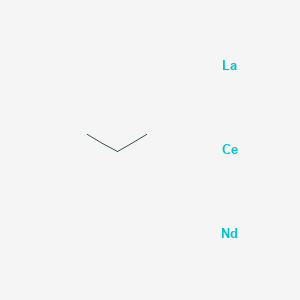
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
